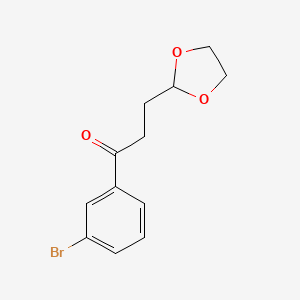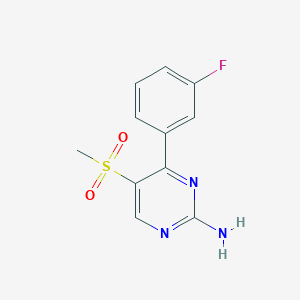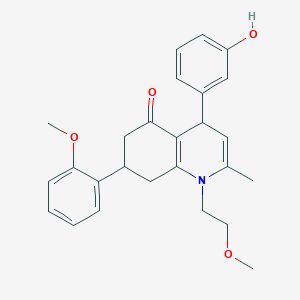
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, methoxyethyl, and methoxyphenyl groups
准备方法
The synthesis of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multiple steps, including the formation of the quinoline core and the subsequent functionalization of the hydroxyphenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functionalization: The hydroxyphenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used.
Major Products: The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
When compared to similar compounds, 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline.
Phenyl Substituted Quinoline: Compounds like 4-phenylquinoline and 7-methoxyquinoline.
Tetrahydroquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 6-methoxy-1,2,3,4-tetrahydroquinoline.
属性
分子式 |
C26H29NO4 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
4-(3-hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C26H29NO4/c1-17-13-22(18-7-6-8-20(28)14-18)26-23(27(17)11-12-30-2)15-19(16-24(26)29)21-9-4-5-10-25(21)31-3/h4-10,13-14,19,22,28H,11-12,15-16H2,1-3H3 |
InChI 键 |
BHOHSEFLOIUQCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C2=C(N1CCOC)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


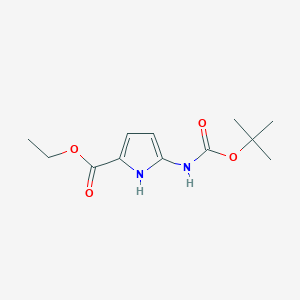
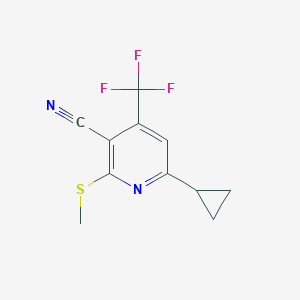
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
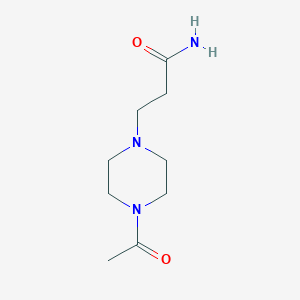
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)
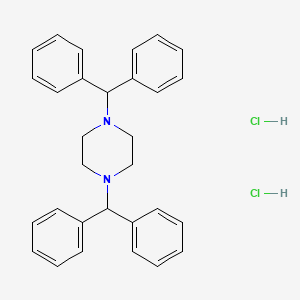
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)

